molecular formula C55H75N17O13 B172249 (D-Ser4)-LHRH CAS No. 103065-82-3

(D-Ser4)-LHRH

Cat. No.: B172249
CAS No.: 103065-82-3
M. Wt: 1182.3 g/mol
InChI Key: XLXSAKCOAKORKW-ANBUGBOZSA-N
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Description

The compound (D-Ser4)-LHRH is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH).

Mechanism of Action

Target of Action

(D-Ser4)-LHRH, also known as H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland. These receptors play a crucial role in the regulation of reproduction .

Mode of Action

The compound binds to the GnRH receptors, triggering a cascade of intracellular events. This leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones are essential for the regulation of the reproductive system .

Biochemical Pathways

The binding of this compound to its receptor activates several biochemical pathways, including the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of intracellular calcium and activation of protein kinase C, respectively, which ultimately result in the release of LH and FSH .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability is influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of LH and FSH release, which in turn regulate the function of the ovaries in females and testes in males. This can lead to effects such as ovulation in females and spermatogenesis in males .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other substances can affect the stability of the compound. Additionally, individual patient factors such as age, sex, health status, and genetic factors can influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Ser4)-LHRH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The final product is typically lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

(D-Ser4)-LHRH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .

Scientific Research Applications

(D-Ser4)-LHRH has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D-Ser4)-LHRH is unique due to its specific amino acid sequence and its high affinity for the LHRH receptor. This results in potent and prolonged suppression of gonadotropin release, making it highly effective for its clinical applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSAKCOAKORKW-ANBUGBOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H75N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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